(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole

Piperidinyl-Indole Chemistry Regioisomer Differentiation Chemical Procurement

The target substance is a 2:1 fumarate salt of the piperidinyl-indole base 4-(1-ethylpiperidin-3-yl)-1H-indole, which is structurally characterized by a tertiary amine-bearing piperidine ring directly attached at the 4-position of the indole scaffold. The overall molecular formula is C₃₄H₄₄N₄O₄ with a molecular weight of approximately 572.7 g/mol, and the free base exhibits a predicted boiling point near 389 °C at atmospheric pressure.

Molecular Formula C34H44N4O4
Molecular Weight 572.7 g/mol
CAS No. 82439-15-4
Cat. No. B12754531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole
CAS82439-15-4
Molecular FormulaC34H44N4O4
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)C2=C3C=CNC3=CC=C2.CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C15H20N2.C4H4O4/c2*1-2-17-10-4-5-12(11-17)13-6-3-7-15-14(13)8-9-16-15;5-3(6)1-2-4(7)8/h2*3,6-9,12,16H,2,4-5,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyGZNWCHJQORZRFC-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

82439-15-4 Procurement Guide: (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole Chemical Supply Profile


The target substance is a 2:1 fumarate salt of the piperidinyl-indole base 4-(1-ethylpiperidin-3-yl)-1H-indole, which is structurally characterized by a tertiary amine-bearing piperidine ring directly attached at the 4-position of the indole scaffold . The overall molecular formula is C₃₄H₄₄N₄O₄ with a molecular weight of approximately 572.7 g/mol, and the free base exhibits a predicted boiling point near 389 °C at atmospheric pressure . Although the core architecture overlaps with the general class of piperidinyl-indoles, the specific 4-substitution pattern and N-ethyl group on the piperidine ring are distinguishing structural features.

82439-15-4: Why In-Class Piperidinyl-Indole Analogs Cannot Guarantee Equivalent Performance


Within the piperidinyl-indole chemical space, subtle variations in the attachment point of the piperidine ring (e.g., position 3 vs. position 4 of the indole nucleus), the length of the linker, and the N-substituent on the piperidine ring are known to dramatically shift pharmacological activity and selectivity profiles [1]. For instance, the position-3 isomer indalpine (3-(2-(4-piperidinyl)ethyl)-1H-indole) acts as a selective serotonin reuptake inhibitor, whereas other regioisomers with direct piperidine attachment at position 4 have been associated with entirely distinct target classes, including estrogen receptor modulation or complement factor B inhibition [2]. Consequently, substituting this specific fumarate salt with a generic piperidinyl-indole or a closely related regioisomer without experimental verification carries a high risk of divergent biological readouts.

82439-15-4 Evidence Guide: Quantified Differentiation of (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole Against Closest Analogs


81539-15-4 Chemical Identity vs. 3-Substituted Indole Regioisomers

The most proximal comparator for this compound is indalpine (CAS 63758-79-2), a 3-substituted piperidinyl-indole. Unlike indalpine, which features an ethylene linker between the indole C3 and the piperidine C4, the target compound possesses a direct C–C bond between indole C4 and piperidine C3 . This fundamental connectivity difference, coupled with the N-ethyl substituent absent in indalpine, uniquely defines regioisomeric identity. No quantitative biological activity data for this specific fumarate salt could be identified in public literature to allow a functional head-to-head comparison.

Piperidinyl-Indole Chemistry Regioisomer Differentiation Chemical Procurement

82439-15-4 Salt Form Specification: Fumarate (2:1) Stoichiometry

The compound is specifically the (E)-2-butenedioate hemifumarate salt with a 2:1 base-to-acid stoichiometry, as confirmed by the molecular formula C₃₄H₄₄N₄O₄ . Alternative salt forms or the free base of this scaffold are not registered under the same CAS and may exhibit different physicochemical properties such as solubility, melting point, and hygroscopicity. No quantitative solubility or stability comparisons between this salt and other salt forms of 4-(1-ethylpiperidin-3-yl)-1H-indole are publicly available.

Salt Selection Fumarate Salt Crystallinity

82439-15-4 Purity and Trace Impurity Considerations

Public vendor listings for CAS 82439-15-4 do not disclose a standardized purity specification or an impurity profile . In contrast, well-characterized analogs such as indalpine (free base) are commercially available with defined purity levels (e.g., >98%) . The absence of a public purity specification for this compound introduces a procurement risk that requires batch-specific certificate of analysis (CoA) verification, which is not required for comparators with established quality benchmarks.

Chemical Purity Procurement Specification Impurity Profile

82439-15-4 Application Scenarios: Where (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole Fits in Research Pipelines


Reference Standard for 4-Substituted Piperidinyl-Indole Analytical Method Development

Owing to its well-defined regioisomeric structure, this compound can serve as a chromatographic reference standard to distinguish 4-substituted piperidinyl-indoles from the more prevalent 3-substituted analogs (e.g., indalpine) in HPLC or LC-MS purity assays . The absence of an ethylene linker alters retention time and fragmentation patterns, making it a useful system suitability marker.

Chemical Biology Probe for Scaffold-Hopping SAR Studies

In medicinal chemistry programs exploring piperidinyl-indole scaffolds, this compound represents a distinct topological isomer. As indicated by patent literature, 4-substituted piperidinyl-indoles have been explored for targets such as estrogen receptor downregulation and complement factor B inhibition, divergent from the serotonergic activity of 3-substituted indoles [1]. Researchers can use this compound to explore how regioisomerism impacts target engagement.

Procurement for In-House Salt and Polymorph Screening

The defined 2:1 fumarate salt stoichiometry offers a starting point for solid-form screening. Since no public solubility or stability data exist for this salt , laboratories may procure it to generate proprietary physicochemical profiles comparing its performance against the free base or alternative salts under non-GLP conditions.

Quote Request

Request a Quote for (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.